molecular formula C18H14ClN3O B5506601 N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide

N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide

Cat. No. B5506601
M. Wt: 323.8 g/mol
InChI Key: NGKKYRQBQLXXGI-UDWIEESQSA-N
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Description

Synthesis Analysis

The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide and related compounds often involves condensation reactions, where intermediates like methyl 2-(quinolin-8-yloxy) acetate are prepared through reactions involving hydroxyquinoline with methyl chloroacetate and subsequently condensed with hydrazine hydrate to afford the carbohydrazide. These intermediates are then subjected to further reactions, including treatment with substituted phenyl iso/thioisocyanates and cyclization processes to yield the desired compounds. The synthesized compounds are characterized using spectroscopic techniques and elemental analyses, with some confirmed through X-ray crystallography (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of these compounds. For example, the molecular structure of a related compound, (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base, was characterized, revealing an orthorhombic space group and providing insights into its one-dimensional infinite chain structure formed via hydrogen bonds (Li Jia-ming, 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, and demonstrate a range of chemical properties such as antimicrobial activity. For instance, certain derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, showing significant activity comparable with standard treatments (Nayak, Dayananda, & D'Souza, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are determined through a variety of analytical techniques, including spectroscopy and crystallography. These properties are crucial for understanding the compound's behavior in different environments and for its application in further chemical syntheses and studies.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with other chemicals, potential as a corrosion inhibitor, and its binding properties, have been explored in various studies. For example, some derivatives have been shown to act as good corrosion inhibitors for mild steel protection in acidic mediums, demonstrating the compound's utility beyond biological applications (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).

Scientific Research Applications

Anti-Cancer Activity

N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide and its derivatives have been investigated for their potential in anti-cancer applications. A study by Bingul et al. (2016) identified a novel scaffold incorporating this compound, which showed significant activity against neuroblastoma and breast adenocarcinoma cell lines. Particularly, some derivatives exhibited potent selectivity and induced cell cycle arrest and upregulation of cell cycle regulating proteins (Bingul et al., 2016).

Chemosensor Applications

The compound has also been used in the development of chemosensors. Yang et al. (2015) described a dual-functional chemosensor derived from a similar quinoline hydrazide structure, demonstrating sensitivity and selectivity towards aluminum and copper ions in aqueous conditions (Yang et al., 2015).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors. Yadav et al. (2015) studied its effectiveness in protecting mild steel in acidic environments, finding that certain derivatives act as efficient corrosion inhibitors (Yadav et al., 2015).

Optical Chemosensor for Zn2+

This compound has been utilized as an optical chemosensor, specifically for Zn2+ in aqueous media. Wu et al. (2018) synthesized a derivative that exhibited high selectivity and a significant detection limit for Zn2+, confirmed through various analytical techniques (Wu et al., 2018).

Antimicrobial Screening

Furthermore, these compounds have been explored for antimicrobial properties. Idrees et al. (2020) synthesized derivatives integrated with other moieties and assessed their antibacterial activity against various pathogens, demonstrating notable effectiveness (Idrees et al., 2020).

properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-18-15(11-14-8-4-5-9-16(14)21-18)12-20-22-17(23)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKKYRQBQLXXGI-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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